molecular formula C20H23N3O2S B298422 3-ethyl-2-[(4-methoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one

3-ethyl-2-[(4-methoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one

Cat. No. B298422
M. Wt: 369.5 g/mol
InChI Key: VJPWEKULSIRIJI-MORMLQEESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-2-[(4-methoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiazolidinone derivative that has been synthesized through a number of methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-ethyl-2-[(4-methoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it may inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 3-ethyl-2-[(4-methoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one has a number of biochemical and physiological effects. These include anti-inflammatory effects, antioxidant effects, and anti-tumor effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-ethyl-2-[(4-methoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one in lab experiments include its potential as an anti-inflammatory agent and its ability to reduce the activation of NF-κB signaling pathways. Limitations include the need for further research to fully understand its mechanism of action and the potential for adverse effects.

Future Directions

There are a number of future directions for research on 3-ethyl-2-[(4-methoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one. These include further studies on its mechanism of action, its potential as an anti-tumor agent, and its potential for use in the treatment of inflammatory diseases. Additionally, research could focus on developing more effective synthesis methods for this compound.
Conclusion
In conclusion, 3-ethyl-2-[(4-methoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has shown potential in various areas of scientific research. Its anti-inflammatory, antioxidant, and anti-tumor effects make it a promising compound for further study. However, more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 3-ethyl-2-[(4-methoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one has been achieved through various methods such as the reaction of 2-(4-methoxybenzylidene)-1,3-thiazolidin-4-one with 1,2,5-trimethylpyrrole-3-carbaldehyde in the presence of ethyl acetate. Other methods include the reaction of 2-mercapto-1,3-thiazolidin-4-one with 4-methoxybenzaldehyde and 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde in the presence of acetic acid.

Scientific Research Applications

The compound 3-ethyl-2-[(4-methoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one has been studied for its potential applications in scientific research. One of the areas of research includes its use as an anti-inflammatory agent. Studies have shown that this compound has anti-inflammatory effects in vitro and in vivo.

properties

Product Name

3-ethyl-2-[(4-methoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

IUPAC Name

(5Z)-3-ethyl-2-(4-methoxyphenyl)imino-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H23N3O2S/c1-6-23-19(24)18(12-15-11-13(2)22(4)14(15)3)26-20(23)21-16-7-9-17(25-5)10-8-16/h7-12H,6H2,1-5H3/b18-12-,21-20?

InChI Key

VJPWEKULSIRIJI-MORMLQEESA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N(C(=C2)C)C)C)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCN1C(=O)C(=CC2=C(N(C(=C2)C)C)C)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=O)C(=CC2=C(N(C(=C2)C)C)C)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.